molecular formula C17H20N6 B2805307 1-(2-methylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 955319-59-2

1-(2-methylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B2805307
CAS RN: 955319-59-2
M. Wt: 308.389
InChI Key: OCVOKHRHAGTRDW-UHFFFAOYSA-N
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Description

1-(2-methylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (referred to as "compound X" for the rest of This paper will discuss the synthesis method of compound X, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Scientific Research Applications

Synthesis and Potential PET Imaging Agents

A study focused on the synthesis of a compound related to the mentioned chemical structure, aiming at developing potential PET (Positron Emission Tomography) imaging agents for investigating IRAK4 enzyme in neuroinflammation. The synthesized tracer, prepared through a series of chemical reactions, showcased high radiochemical yield and purity, indicating its suitability for PET imaging applications in medical research (Xiaohong Wang et al., 2018).

Anticancer and Anti-5-lipoxygenase Agents

Another research avenue explored the synthesis of novel pyrazolopyrimidine derivatives for their potential as anticancer and anti-5-lipoxygenase agents. The study involved the condensation of carboxamide with aromatic aldehydes, leading to the synthesis of compounds that were evaluated for their cytotoxic activities against cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme associated with inflammatory responses (A. Rahmouni et al., 2016).

Uroselective Alpha 1-Adrenoceptor Antagonists

Research into novel arylpiperazines, which include structures similar to the specified chemical compound, aimed at identifying alpha 1-adrenoceptor subtype-selective antagonists. These compounds were investigated for their potential therapeutic applications in treating conditions related to the human lower urinary tract, showcasing the importance of chemical structure in developing targeted therapies (T. Elworthy et al., 1997).

properties

IUPAC Name

1-(2-methylphenyl)-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6/c1-13-5-3-4-6-15(13)23-17-14(11-20-23)16(18-12-19-17)22-9-7-21(2)8-10-22/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVOKHRHAGTRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methylphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

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